![molecular formula C23H21Cl2NO3 B5123904 N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5123904.png)
N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. This drug has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
BPN14770 works by targeting the enzyme phosphodiesterase-4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, BPN14770 increases cAMP levels, which in turn leads to the activation of a signaling pathway that is important for synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
BPN14770 has been shown to have a number of biochemical and physiological effects in preclinical studies. It can increase cAMP levels in the brain, enhance synaptic plasticity, and improve memory function. BPN14770 also has anti-inflammatory effects and can reduce the levels of beta-amyloid, a protein that is associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPN14770 has several advantages for lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, making it an ideal candidate for the treatment of cognitive disorders. BPN14770 also has a well-defined mechanism of action, which makes it easier to study its effects in the brain. However, like all drugs, BPN14770 has limitations. It is not effective for all types of cognitive disorders and may have side effects that need to be carefully monitored.
Direcciones Futuras
There are several future directions for the study of BPN14770. One area of research is to evaluate the safety and efficacy of BPN14770 in humans in clinical trials. Another area of research is to investigate the potential of BPN14770 for the treatment of other cognitive disorders such as Parkinson's disease and schizophrenia. Additionally, researchers can explore the use of BPN14770 in combination with other drugs to enhance its therapeutic effects. Finally, the development of new analogs of BPN14770 with improved pharmacological properties is also an area of active research.
Conclusion:
BPN14770 is a promising drug candidate for the treatment of cognitive disorders such as Alzheimer's disease. Its well-defined mechanism of action and favorable pharmacological properties make it an ideal candidate for further study. While there are still many questions to be answered about BPN14770, its potential to improve cognitive function and memory in patients with cognitive disorders makes it an exciting area of research.
Métodos De Síntesis
BPN14770 can be synthesized using a multi-step process that involves the coupling of 4-(2,4-dichlorophenoxy)butanoic acid with 4-(benzyloxy)aniline. The resulting intermediate is then subjected to a series of reactions to form the final product, BPN14770. The synthesis method has been optimized to ensure high purity and yield of the final product.
Aplicaciones Científicas De Investigación
BPN14770 has been extensively studied for its potential therapeutic effects on cognitive disorders such as Alzheimer's disease. Preclinical studies have shown that BPN14770 can improve cognitive function and memory in animal models of Alzheimer's disease. Clinical trials are currently underway to evaluate the safety and efficacy of BPN14770 in humans.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-phenylmethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2NO3/c24-18-8-13-22(21(25)15-18)28-14-4-7-23(27)26-19-9-11-20(12-10-19)29-16-17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14,16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDCSMCDHJRPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

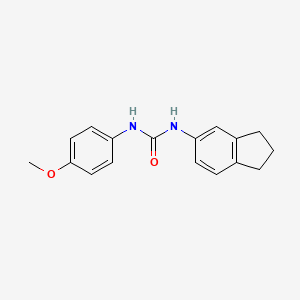
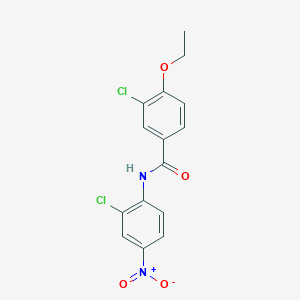
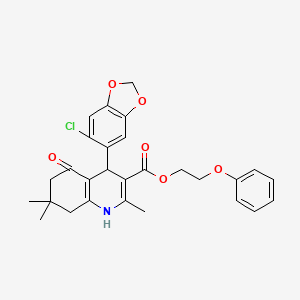
![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5123846.png)
![3-chloro-N-(3-methoxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5123851.png)
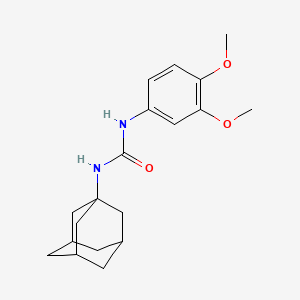
![1-[2-(allyloxy)benzyl]-4-phenylpiperazine](/img/structure/B5123864.png)
![methyl 2-methyl-4-{4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5123865.png)
![5-ethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123867.png)
![4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5123871.png)
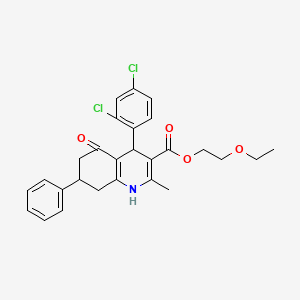
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5123890.png)
![methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5123893.png)
